molecular formula C15H18O B3263430 2-(tert-Butyl)-6-methoxynaphthalene CAS No. 37436-34-3

2-(tert-Butyl)-6-methoxynaphthalene

Cat. No. B3263430
CAS RN: 37436-34-3
M. Wt: 214.3 g/mol
InChI Key: FGZPCADEYPTDDI-UHFFFAOYSA-N
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Description

“2-(tert-Butyl)-6-methoxynaphthalene” is a chemical compound likely containing a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “2-(tert-Butyl)” and “6-methoxy” parts suggest substitutions at the 2nd and 6th positions of the naphthalene core .


Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where a tert-butyl group and a methoxy group are introduced onto the naphthalene core . The exact conditions and reagents would depend on the specific synthesis route .


Molecular Structure Analysis

The molecular structure would likely feature a planar naphthalene core with the tert-butyl and methoxy groups adding steric bulk and electronic effects . The exact structure would need to be confirmed using techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo further electrophilic aromatic substitution reactions, oxidation reactions, or other transformations depending on the conditions . The tert-butyl group could also potentially undergo elimination reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would likely be influenced by the naphthalene core and the substituent groups. For example, tert-butyl groups are known to increase hydrophobicity . The exact properties would need to be determined experimentally .

Mechanism of Action

The mechanism of action would depend on the context in which the compound is used. For example, if used as a reactant in a chemical reaction, its behavior would be dictated by the principles of organic chemistry .

Safety and Hazards

As with any chemical compound, handling “2-(tert-Butyl)-6-methoxynaphthalene” would require appropriate safety measures. The compound could potentially be flammable and cause skin or eye irritation . Always refer to the material safety data sheet (MSDS) for the specific compound .

properties

IUPAC Name

2-tert-butyl-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O/c1-15(2,3)13-7-5-12-10-14(16-4)8-6-11(12)9-13/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPCADEYPTDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 2 L round bottomed flask was added 6-t-butyl-2-naphthol (30.67 g; 0.153 mmol) and 550 ml of 15% KOH in water. The solution was stirred while adding dimethyl sulfate (6.0 equiv.) dropwise over 30 min. After the addition was complete, the mixture was allowed to stir for 2 hrs. The solids were collected on a filter and washed with water to afford 28.97 g (88% yield) of the subtitle compound.
Quantity
30.67 g
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reactant
Reaction Step One
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Quantity
550 mL
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reactant
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Quantity
0 (± 1) mol
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solvent
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Yield
88%

Synthesis routes and methods II

Procedure details

To a 2 L round bottomed flask was added 6-t-butyl-2-naphthol (30.67 g; 0.153 mmol) and 550 ml of 15%KOH in water. The Solution was stirred while adding dimethyl sulfate (6.0 equiv.) dropwise over 30 min. After the addition was complete, the mixture was allowed to stir for 2 hrs. The solids were collected on a filter and washed with water to afford 28.97 g (88% yield) of the subtitle compound.
Quantity
30.67 g
Type
reactant
Reaction Step One
[Compound]
Name
15
Quantity
550 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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